Reversible vs. Irreversible PI3K Inhibition: LY294002 vs. Wortmannin
LY294002 acts as a reversible, ATP-competitive inhibitor of PI3K, whereas wortmannin binds covalently and irreversibly to the catalytic subunit. In a direct comparative TR-FRET ADP assay using PI3Kα with a C8 lipid substrate, wortmannin exhibited an IC₅₀ of 0.035 μM, compared to 0.14 μM for LY294002 [1]. This reversible binding profile allows LY294002 to be washed out in cellular assays to assess signaling recovery, which is not feasible with wortmannin due to its permanent inactivation of the target [2].
| Evidence Dimension | IC₅₀ for PI3Kα inhibition (C8 substrate) |
|---|---|
| Target Compound Data | 0.14 μM (LY294002) |
| Comparator Or Baseline | 0.035 μM (Wortmannin) |
| Quantified Difference | Wortmannin is approximately 4-fold more potent; LY294002 is reversible. |
| Conditions | TR-FRET ADP assay using PI3Kα isoform with C8 phosphatidylinositol 4,5-bisphosphate lipid substrate |
Why This Matters
Reversible inhibition enables experimental designs requiring target activity recovery post-washout; irreversible inhibitors preclude such studies.
- [1] PMC2787408 Table 2. IC50 Values for Inhibition of PI3K Isoforms Using Time Resolved-Fluorescence Resonance Energy Transfer ADP Assay. View Source
- [2] Anjiechem. LY 294002 Product Background. View Source
